6H-Benzo[c]chromen-3-ol
Overview
Description
6H-Benzo[c]chromen-3-ol is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a chromene moiety, which imparts unique chemical and biological properties to the compound.
Mechanism of Action
Mode of Action
It’s known that the synthesis of this compound involves a highly regioselective intermolecular diels–alder cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism, but more research is needed to confirm this.
Biochemical Pathways
The compound is synthesized from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds , which are involved in several biochemical pathways.
Pharmacokinetics
It’s known that urolithins, which are hydroxylated 6h-benzo[c]chromen-6-ones, are the main bioavailable metabolites of ellagic acid (ea)
Result of Action
It’s known that urolithins, which are structurally similar to this compound, have been shown to be cognitive enhancers in the treatment of neurodegenerative diseases . This suggests that 6H-Benzo[c]chromen-3-ol may have similar effects, but more research is needed to confirm this.
Action Environment
It’s known that the synthesis of this compound can be achieved under visible light and transition-metal-free conditions
Biochemical Analysis
Biochemical Properties
6H-Benzo[c]chromen-3-ol is involved in biochemical reactions, particularly in the synthesis of substituted 6H-benzo[c]chromenes . The compound interacts with enzymes and other biomolecules in a highly regioselective intermolecular Diels–Alder cycloaddition .
Molecular Mechanism
The molecular mechanism of this compound involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . This mechanism was confirmed to be concerted through a slightly asynchronous transition state .
Temporal Effects in Laboratory Settings
The synthesis of this compound involves a three-step synthetic sequence, suggesting that its effects may change over time as the synthesis progresses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Benzo[c]chromen-3-ol can be achieved through various methods. One common approach involves the use of salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. The key step in this synthesis is a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free approaches and visible light-mediated synthesis has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 6H-Benzo[c]chromen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include various substituted chromenes and chromenones, which can be further utilized in different applications .
Scientific Research Applications
6H-Benzo[c]chromen-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
6H-Benzo[c]chromen-6-one: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
3,8-Dihydroxy-6H-benzo[c]chromen-6-one:
Uniqueness: 6H-Benzo[c]chromen-3-ol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6H-benzo[c]chromen-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-5-6-12-11-4-2-1-3-9(11)8-15-13(12)7-10/h1-7,14H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSNPDIFXIWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(O1)C=C(C=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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